2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline
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Overview
Description
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and an oxolan-2-ylmethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline typically involves the reaction of 2-fluoro-4-nitroaniline with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxolan-2-ylmethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and oxolan-2-ylmethyl group contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline can be compared with other similar compounds, such as:
2-fluoro-4-nitroaniline: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and reactivity.
4-nitro-N-(oxolan-2-ylmethyl)aniline: Lacks the fluorine atom, affecting its stability and reactivity.
2-fluoro-N-(oxolan-2-ylmethyl)aniline: Lacks the nitro group, leading to different biological activities.
The presence of the fluorine atom, nitro group, and oxolan-2-ylmethyl group in this compound makes it unique and valuable for various research applications.
Properties
IUPAC Name |
2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBAIUNBSJSENC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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